p-Tolyl 2-phenylethenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolyl 2-phenylethenesulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a p-tolyl group and a phenylethenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl 2-phenylethenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 2-phenylethenol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{p-Toluenesulfonyl chloride} + \text{2-phenylethenol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Tolyl 2-phenylethenesulfonate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate group in this compound makes it a good leaving group, facilitating nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
Chemistry: p-Tolyl 2-phenylethenesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of other sulfonate derivatives and as a protecting group for alcohols.
Biology: In biological research, it can be used as a reagent for modifying biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, polymers, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of p-Tolyl 2-phenylethenesulfonate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This transfer is facilitated by the electrophilic nature of the sulfonate group, which readily reacts with nucleophiles.
Comparison with Similar Compounds
p-Toluenesulfonate: Similar in structure but lacks the phenylethenesulfonate moiety.
Phenylsulfonate: Contains a phenyl group instead of the p-tolyl group.
Methylsulfonate: Contains a methyl group instead of the p-tolyl group.
Uniqueness: p-Tolyl 2-phenylethenesulfonate is unique due to the combination of the p-tolyl and phenylethenesulfonate groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-methylphenyl) (E)-2-phenylethenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-13-7-9-15(10-8-13)18-19(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLOQPZUCNQYHG-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.